3-{[(Pentan-3-yl)amino]methyl}benzonitrile
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Overview
Description
3-{[(Pentan-3-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C13H18N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a pentan-3-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pentan-3-yl)amino]methyl}benzonitrile typically involves the reaction of 3-aminobenzonitrile with pentan-3-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then isolated through filtration and purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(Pentan-3-yl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions can be conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitriles or other derivatives.
Scientific Research Applications
3-{[(Pentan-3-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs with specific targets.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3-{[(Pentan-3-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-{[(Pentan-3-yl)amino]methyl}benzonitrile, with similar chemical properties but lacking the pentan-3-ylamino group.
4-Methyl-3-[(pentan-3-yl)amino]benzonitrile: A closely related compound with a methyl group substitution on the benzene ring, which can influence its reactivity and applications
Uniqueness
This compound is unique due to the presence of the pentan-3-ylamino group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-[(pentan-3-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-3-13(4-2)15-10-12-7-5-6-11(8-12)9-14/h5-8,13,15H,3-4,10H2,1-2H3 |
InChI Key |
SFPNKYUOARVIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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